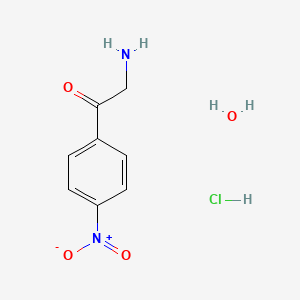

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate

Descripción

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate (CAS: 5425-81-0) is a nitro-substituted acetophenone derivative with the molecular formula C₈H₈N₂O₃·HCl and a molecular weight of 216.62 g/mol . Structurally, it features a 4-nitrophenyl group attached to an α-amino ketone core, stabilized as a hydrochloride hydrate. This compound serves as a key intermediate in organic synthesis, particularly for constructing heterocyclic systems such as 1,3,4-thiadiazoles and pyrazole derivatives . Its nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the amino group enables condensation with carbonyl-containing reagents. Recent studies highlight its utility in synthesizing antimicrobial agents, with derivatives showing significant activity against gram-positive bacteria (Bacillus mycoides) .

Propiedades

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanone;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH.H2O/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;;/h1-4H,5,9H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVJGPKYPKSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379725 | |

| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-22-1 | |

| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Hydrogenation Method

- Starting Material: 4-Nitroacetophenone

- Catalyst: Cobalt(II) salt in ethanol

- Conditions: Hydrogen gas at 120 °C, pressure ~3000 Torr, 15 hours in an autoclave

- Procedure:

The 4-nitroacetophenone is subjected to catalytic hydrogenation in ethanol using cobalt(II) catalyst under elevated temperature and pressure. This reduces the nitro group to an amino group, forming 2-amino-1-(4-nitrophenyl)ethan-1-one. - Post-reaction Treatment: The product is treated with hydrogen chloride in diethyl ether or dichloromethane to form the hydrochloride hydrate salt.

- Yield: Approximately 98%

- Reference: Schöfberger et al., European Journal of Organic Chemistry, 2021

| Parameter | Details |

|---|---|

| Catalyst | Co(II) salt |

| Solvent | Ethanol |

| Temperature | 120 °C |

| Pressure | ~3000 Torr |

| Reaction Time | 15 hours |

| Post-treatment | HCl in diethyl ether/DCM |

| Yield | 98% |

Reduction via Iron Powder and Hydrazine Hydrate

- Starting Material: 4-Nitrophenylurea intermediate or related nitro compounds

- Reducing Agents: Iron powder and hydrazine hydrate

- Solvent: Ethanol/water mixture

- Conditions: Reflux at ~90 °C for 4 hours

- Procedure:

The nitro intermediate is suspended in ethanol with iron powder and calcium chloride. Water and calcium chloride are added during reflux. Hydrazine hydrate is then added dropwise, and the mixture is refluxed further. After cooling, the mixture is filtered, and the product is extracted and purified by column chromatography. - Outcome: The reduction converts the nitro group to an amino group, yielding the target compound as a hydrochloride hydrate after acidification.

- Reference: RSC Supplementary Information, 2018

| Parameter | Details |

|---|---|

| Reducing Agents | Fe powder, hydrazine hydrate |

| Solvent | Ethanol/water (10:2 ratio) |

| Temperature | Reflux (~90 °C) |

| Reaction Time | 4 hours + additional reflux |

| Additives | Calcium chloride |

| Purification | Silica gel chromatography |

| Product Form | Hydrochloride hydrate |

General Synthetic Procedure via Reductive Amination (Alternative Approach)

- Starting Materials: 4-Nitrobenzaldehyde, isopropylamine, sodium borohydride

- Procedure:

4-Nitrobenzaldehyde is reacted with isopropylamine in dry ethanol, followed by reduction with sodium borohydride to yield the amino ketone derivative. - Yield: High (up to 93%)

- Reference: RSC Supplementary Information, 2018

| Parameter | Details |

|---|---|

| Starting materials | 4-Nitrobenzaldehyde, isopropylamine |

| Reducing agent | Sodium borohydride |

| Solvent | Dry ethanol |

| Temperature | Room temperature |

| Yield | 93% |

Summary Table of Preparation Methods

| Method | Starting Material | Reducing Agent/Catalyst | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Nitroacetophenone | Co(II) salt, H2 | Ethanol | 120 °C, 3000 Torr, 15 h | 98 | Followed by HCl treatment for salt |

| Iron Powder + Hydrazine Hydrate | Nitro intermediates | Fe powder, hydrazine hydrate | Ethanol/water | Reflux ~90 °C, 4+ h | ~90 | Requires CaCl2, purification by chromatography |

| Nitration + Cyclization + Reduction | Amide intermediates | Hydrazine hydrate, FeCl3 | DMF, alcohols | Nitration 0-5 °C; cyclization heating; reduction reflux | 85-91 | Multi-step, indirect route |

| Reductive Amination | 4-Nitrobenzaldehyde + amine | NaBH4 | Dry ethanol | Room temperature | 93 | Alternative approach via imine reduction |

Detailed Research Findings and Notes

- The catalytic hydrogenation method is highly efficient and yields a pure hydrochloride hydrate salt, making it suitable for scale-up and industrial applications.

- The iron powder and hydrazine hydrate reduction is a classical, cost-effective method, often used in laboratory-scale synthesis, but requires careful handling of hydrazine and iron salts.

- Multi-step nitration and cyclization routes provide access to structurally related compounds and intermediates, useful in complex molecule synthesis but less direct for the target compound.

- Reductive amination using sodium borohydride offers a mild and high-yielding alternative, especially when starting from aldehyde precursors.

- Purification typically involves crystallization and column chromatography to ensure high purity of the hydrochloride hydrate form.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antinociceptive Activity

Research indicates that derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate exhibit antinociceptive effects. In a study evaluating new 1,3,4-thiadiazole derivatives, compounds related to this chemical showed significant prolongation in response latencies in nociceptive pathways, indicating potential for pain management therapies .

2. Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be transformed into other pharmacologically relevant compounds through various chemical reactions, enhancing its utility in drug development .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly in understanding the mechanisms of action for certain enzymes involved in metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for researchers looking to elucidate biochemical pathways .

2. Pathway Engineering

In metabolic engineering, this compound can be used to balance metabolic fluxes in engineered cells. This application is particularly relevant for producing natural or unnatural amino acids and other metabolites through recombinant DNA technology .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect enzyme activities and other biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate with structurally related compounds, emphasizing substituent effects on properties and applications:

Analytical and Industrial Relevance

- Crystallography : The target compound’s crystal structure is refined using SHELXL, a program widely employed for small-molecule analysis .

- Pharmaceutical Impurities: The chloro analogue (2-amino-1-(4-chlorophenyl)ethanone HCl) is a documented impurity in chloramphenicol production, requiring stringent quality control .

Actividad Biológica

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, with the molecular formula C₈H₁₁ClN₂O₄ and a molecular weight of approximately 216.621 g/mol, is a compound of significant interest in biochemical research due to its unique structural features, including an amino group, a ketone, and a nitrophenyl moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in enzyme inhibition, synthesis of biologically active compounds, and its interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group (NH₂) : Contributes to reactivity with proteins and other biomolecules.

- Ketone Group (C=O) : Serves as a reactive site for further chemical modifications.

- Nitrophenyl Moiety (NO₂) : Imparts unique electronic properties that may influence biological interactions.

This combination of functional groups allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. Specifically, it has been studied as a potential inhibitor for various enzymes, which is critical for understanding its mechanism of action in therapeutic applications. The nitrophenyl group may enhance its interaction with biological targets, although specific binding sites and affinities remain under investigation.

Table 1: Summary of Enzyme Inhibition Studies

| Study Reference | Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Various | Competitive | TBD | |

| CB1 Receptor | Non-competitive | TBD |

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its ability to form covalent bonds with protein side chains suggests potential applications in studying protein-protein interactions and stabilizing protein structures.

Case Study: Synthesis of Derivatives

In one study, derivatives synthesized from this compound demonstrated varying degrees of biological activity, indicating the importance of structural modifications on efficacy. The derivatives were assessed for their potency against specific biological targets, revealing insights into structure-activity relationships (SAR) .

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider the toxicological implications associated with nitroaromatic compounds. Research highlights that while some derivatives exhibit low cytotoxicity (IC50 values exceeding 375 µM), further studies are necessary to evaluate the safety profile comprehensively .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate?

The compound can be synthesized via bromination of hydrazine derivatives followed by condensation reactions. For example, hydrazonoyl bromides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) react with ketones like acetylacetone under basic conditions (e.g., sodium ethoxide) to form intermediates, which are subsequently hydrolyzed and hydrochlorinated to yield the target compound . Key steps include temperature control (0–5°C during bromination) and stoichiometric optimization to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the aromatic nitro group (δ ~8.2–8.4 ppm for aromatic protons, δ ~150 ppm for nitro carbons) and the amino-ketone moiety (δ ~4.3 ppm for CH₂NH₂, δ ~200 ppm for carbonyl carbon) .

- IR Spectroscopy : Confirm C=O stretching (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 216.63 (consistent with C₈H₉ClN₂O₃) .

- Elemental Analysis : Verify Cl⁻ content (~16.4%) and hydration stoichiometry .

Q. What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Toxicology : Assume potential toxicity due to structural similarity to nitroaromatic compounds; avoid ingestion and prolonged exposure .

Advanced Research Questions

Q. How can researchers address low yields during synthesis due to byproduct formation?

- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities (e.g., unreacted hydrazonoyl bromide or dimerized intermediates).

- Optimization : Adjust reaction pH (e.g., sodium ethoxide concentration) and solvent polarity (ethanol vs. DMF) to favor nucleophilic substitution over side reactions .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- SHELX Refinement : Employ SHELXL for crystallographic refinement to resolve discrepancies between solution-state NMR and solid-state X-ray data. For example, dynamic effects in solution may cause NMR peak broadening, whereas X-ray provides static structural confirmation .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies improve solubility for reactivity studies in polar solvents?

- Co-solvent Systems : Use DMSO:water (9:1) or ethanol:acetic acid mixtures to enhance dissolution.

- Salt Formation : Convert the hydrochloride to a mesylate or tosylate salt for improved aqueous solubility .

Q. How is this compound applied in antimicrobial research?

- Bioactivity Screening : Test against Gram-negative (e.g., E. coli), Gram-positive (e.g., B. mycoides), and fungal strains (e.g., C. albicans) via broth microdilution assays (MIC determination). Derivatives with substituted thiadiazole moieties show enhanced activity .

- Structure-Activity Relationship (SAR) : Modify the nitro group position or introduce heterocyclic rings to evaluate impact on efficacy .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.